molecular formula C7H12ClNO B6215483 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride CAS No. 2742656-98-8

2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride

Katalognummer: B6215483
CAS-Nummer: 2742656-98-8
Molekulargewicht: 161.63 g/mol
InChI-Schlüssel: GCMUKDFPMMFWPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a spiro ring system, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a ketone or an amine, in the presence of a catalyst. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and a ketone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

2742656-98-8

Molekularformel

C7H12ClNO

Molekulargewicht

161.63 g/mol

IUPAC-Name

2-methyl-2-azaspiro[3.3]heptan-6-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-8-4-7(5-8)2-6(9)3-7;/h2-5H2,1H3;1H

InChI-Schlüssel

GCMUKDFPMMFWPS-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2(C1)CC(=O)C2.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.